molecular formula C18H18N2O4S B10977181 3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 361366-82-7

3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10977181
CAS No.: 361366-82-7
M. Wt: 358.4 g/mol
InChI Key: FBXYUMIGGZBMFX-UHFFFAOYSA-N
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Description

3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound that features a thiazole ring, a bicyclic structure, and a carboxylic acid functional group. The thiazole ring is known for its aromaticity and biological activity, making this compound of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a thiazole ring, a bicyclic structure, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other thiazole-containing compounds .

Properties

CAS No.

361366-82-7

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

3-[(4-methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C18H18N2O4S/c1-9-15(10-5-3-2-4-6-10)25-18(19-9)20-16(21)13-11-7-8-12(24-11)14(13)17(22)23/h2-6,11-14H,7-8H2,1H3,(H,22,23)(H,19,20,21)

InChI Key

FBXYUMIGGZBMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2C3CCC(C2C(=O)O)O3)C4=CC=CC=C4

Origin of Product

United States

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